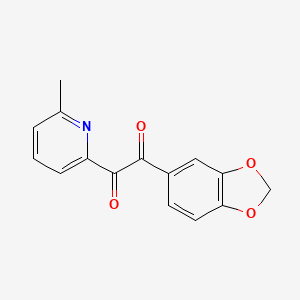

1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione

Description

1-(1,3-Benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-Ethanedione is a diketone derivative featuring a benzodioxole moiety fused to a pyridinyl substituent via an ethanedione bridge. The benzodioxole group (a methylenedioxy aromatic system) and the 6-methyl-2-pyridinyl ring contribute to unique electronic and steric properties. The ethanedione (two adjacent ketone groups) introduces rigidity and hydrogen-bond acceptor capacity, influencing molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-9-3-2-4-11(16-9)15(18)14(17)10-5-6-12-13(7-10)20-8-19-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAPKMWNCWXGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-ethanedione, also known as a derivative of benzodioxole and pyridine, is a compound with significant potential in various biological applications. Its structure suggests a range of interactions with biological systems, making it a candidate for pharmacological exploration.

The molecular formula of this compound is with a molecular weight of 255.27 g/mol. The IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(6-methylpyridin-2-yl)ethanone. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO3 |

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(6-methylpyridin-2-yl)ethanone |

| InChI Key | UIIOVRFUJRDPLJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)CC(=O)C2=CC3=C(C=C2)OCO3 |

Biological Activity

The biological activity of this compound has been investigated in various studies. Here are some key findings:

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This effect could be attributed to its ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways.

Enzyme Inhibition

The compound has shown potential in inhibiting enzymes involved in various metabolic processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antioxidant Effects : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

- Antimicrobial Testing : In a controlled experiment against E. coli and Staphylococcus aureus, the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Enzyme Activity Assay : An assay revealed that the compound effectively inhibited COX enzymes in vitro, indicating its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s structural analogs can be categorized based on shared moieties (benzodioxolyl, pyridinyl, or ethanedione groups). Below is a comparative analysis:

Key Observations:

- Ethanedione vs.

- Substituent Effects: The 6-methylpyridinyl group in the target compound provides stronger hydrogen-bond acceptor capacity (via the pyridine nitrogen) compared to Eutylone’s ethylamino group, which acts as a hydrogen-bond donor. This difference may influence solubility and crystal packing .

- Pharmacological Implications: Eutylone’s β-keto-amphetamine structure is associated with stimulant activity, whereas the target compound’s lack of an amino group and presence of pyridine may shift its biological profile toward non-amphetamine-like interactions .

Crystallographic and Hydrogen-Bonding Patterns

- Benzodioxole Interactions: The benzodioxole moiety in the target compound likely engages in π-π stacking with aromatic systems (e.g., pyridine or phenyl groups in co-crystallized molecules), as observed in similar benzodioxolyl derivatives .

- Ethanedione Role: The two ketone groups in ethanedione can act as hydrogen-bond acceptors, forming interactions with donors like NH (in pyrrolidinyl analogs) or solvent molecules. This contrasts with Eutylone’s single ketone, which may participate in weaker or fewer H-bonds .

- Validation Tools: Crystallographic software such as SHELXL and ORTEP-3 enable precise determination of these interactions, ensuring structural validation and reproducibility .

Physicochemical Properties

- Solubility: The target compound’s pyridinyl group may enhance water solubility compared to Eutylone’s hydrophobic ethylamino chain.

- Stability: The ethanedione’s electron-withdrawing effect could increase stability under acidic conditions relative to Eutylone’s β-keto-amine, which is prone to degradation via hydrolysis .

Research Findings and Implications

- Structural Uniqueness: The combination of benzodioxolyl and pyridinyl groups distinguishes this compound from classical β-keto-amines (e.g., Eutylone) and indole-based ethanediones, suggesting novel applications in materials science or medicinal chemistry.

- Crystallography: Tools like SHELX and ORTEP-3 are critical for resolving the compound’s crystal structure, particularly in analyzing intermolecular interactions influenced by the ethanedione bridge .

- Future Directions: Comparative studies with additional analogs (e.g., varying substituents on the pyridine ring) could further elucidate structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)-1,2-ethanedione?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzodioxole and pyridine moieties. Key steps include coupling reactions (e.g., Friedel-Crafts acylation) under controlled temperatures (60–80°C) and inert atmospheres. Solvent selection (e.g., dichloromethane or THF) and pH adjustments are critical to minimize side reactions. Intermediate purification via column chromatography is recommended to isolate the diketone product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the benzodioxole and pyridine groups. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity (>95%). Cross-referencing with X-ray crystallography data (if available) enhances structural validation .

Q. What analytical techniques are suitable for monitoring reaction intermediates?

- Methodological Answer : Thin-layer chromatography (TLC) with fluorescent indicators can track reaction progress. For complex mixtures, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is advised. Infrared (IR) spectroscopy helps identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) in intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to stabilize the compound. Advanced techniques like 2D NMR (COSY, HSQC) clarify coupling patterns. Computational modeling (e.g., density functional theory, DFT) predicts chemical shifts and validates experimental data .

Q. What mechanistic insights exist for the reactivity of the diketone group in this compound?

- Methodological Answer : The α-diketone moiety is prone to nucleophilic attacks, enabling applications in Schiff base formation or coordination chemistry. Kinetic studies (e.g., variable-temperature NMR) can elucidate reaction pathways. Isotopic labeling (e.g., ¹⁸O) traces oxygen exchange in hydrolysis reactions. Theoretical studies (e.g., transition state modeling) predict regioselectivity in derivatization .

Q. How can computational modeling optimize this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes or receptors. Pharmacophore modeling identifies critical functional groups (e.g., benzodioxole’s electron-rich ring) for target engagement. Molecular dynamics simulations (MD, 50–100 ns) assess stability in physiological conditions. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., diketone oxidation). Lyophilization or storage under argon in amber vials reduces photolytic and oxidative degradation. High-resolution mass spectrometry (HRMS) detects degradation products, while QSAR models predict shelf-life under varying conditions .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer : Synthesize derivatives with modifications to the pyridine (e.g., substituent position) or benzodioxole (e.g., methoxy vs. ethoxy groups). Use multivariate analysis (e.g., PCA) to correlate structural features with biological activity. In vitro assays (e.g., IC₅₀ determinations) quantify potency, while SPR or ITC measures binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.